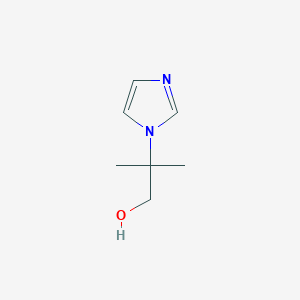

2-(1H-咪唑-1-基)-2-甲基丙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Chemical Reactions Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .

Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

科学研究应用

免疫应答调节剂

咪喹莫特是一种与2-(1H-咪唑-1-基)-2-甲基丙醇相关的化合物,已被确定为一种新型的免疫应答调节剂。它通过局部诱导干扰素(IFN-α、-β)和各种白细胞介素等细胞因子来激活免疫系统,尽管在体外缺乏固有的抗病毒或抗增殖活性。咪喹莫特刺激现场细胞因子分泌的能力证明了其在包括免疫调节、抗病毒、抗增殖和抗肿瘤活性在内的多种生物学功能的潜力。这合理化了它作为治疗各种皮肤疾病(如生殖器疣、疱疹、传染性软疣、基底细胞癌和银屑病)的局部用药,展示了它在皮肤病学中的创新治疗应用(Syed, 2001)。

细胞色素P450抑制

对2-(1H-咪唑-1-基)-2-甲基丙醇类似物的研究有助于了解化学抑制剂对细胞色素P450(CYP)同工型的选择性,这对于预测药物-药物相互作用至关重要。3-(2-甲基-1H-咪唑-1-基)吡啶等化合物因其选择性抑制CYP2A6的潜力而受到关注,说明咪唑衍生物在通过最小化代谢相互作用来提高药物治疗的安全性和有效性方面的作用(Khojasteh 等人,2011)。

药物化学

与2-(1H-咪唑-1-基)-2-甲基丙醇相关的咪唑并[1,2-b]哒嗪骨架突出了咪唑衍生物在药物化学中的重要性。这类化合物产生了各种生物活性分子,包括像泊那替尼这样的激酶抑制剂,展示了含咪唑衍生物在解决疾病方面的治疗潜力。对咪唑并[1,2-b]哒嗪衍生物从1966年至今的广泛综述揭示了结构-活性关系(SAR),这对于开发具有改善的药代动力学特征和效率的新型化合物至关重要(Garrido 等人,2021)。

沸石咪唑骨架

沸石咪唑骨架(ZIFs)涉及咪唑连接体,如2-(1H-咪唑-1-基)-2-甲基丙醇中的咪唑连接体,代表了材料科学的重大进步。它们的独特特性,如热稳定性和化学稳定性、大的比表面积和“开孔”机制,使得ZIFs适用于包括储氢、吸附和分离在内的各种应用。一维纤维形式的过渡金属基ZIF材料的开发和应用开辟了材料科学的新研究方向(Sankar 等人,2019)。

抗菌活性

咪唑是2-(1H-咪唑-1-基)-2-甲基丙醇中的核心结构,用作制造抗真菌和杀菌药物的前体。它在制药和杀虫剂工业中的广泛应用凸显了咪唑衍生物作为抗菌剂的多功能性。这篇综述强调了合成新的咪唑衍生物以对抗微生物耐药性的必要性,强调了此类化合物在制定新的感染控制策略中的作用(美国信息技术与应用科学研究杂志,2022)。

作用机制

Imidazole-containing Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Targets of Action

The targets of imidazole-containing compounds can vary widely depending on the specific compound and its structure. Some imidazole derivatives have been found to have antibacterial, antifungal, and antiviral properties, suggesting that they may interact with a variety of biological targets .

Mode of Action

The mode of action of imidazole-containing compounds can also vary. For example, some imidazole derivatives are thought to exert their effects by interacting with various enzymes, altering their activity, and thereby influencing biochemical pathways .

Biochemical Pathways

Imidazole-containing compounds can influence a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antioxidant potential, suggesting that they may interact with pathways involved in oxidative stress .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound and its structure .

Result of Action

The result of the action of imidazole-containing compounds can vary widely. Some imidazole derivatives have been found to have antibacterial, antifungal, and antiviral properties, suggesting that they may exert a variety of effects at the molecular and cellular levels .

Action Environment

The action of imidazole-containing compounds can be influenced by a variety of environmental factors. For example, the pH of the environment can influence the ionization state of the imidazole ring, potentially affecting its interaction with biological targets .

安全和危害

未来方向

生化分析

Biochemical Properties

Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the imidazole derivative and the biomolecule it interacts with.

Cellular Effects

Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

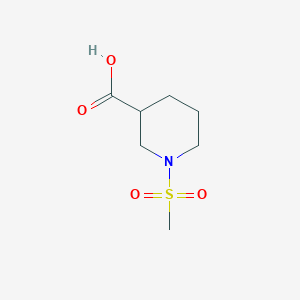

IUPAC Name |

2-imidazol-1-yl-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,5-10)9-4-3-8-6-9/h3-4,6,10H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSDEGWZSDRWKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)N1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357349-09-7 |

Source

|

| Record name | 2-(1H-imidazol-1-yl)-2-methylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2598509.png)

![1-({1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-3-yl}carbonyl)indoline](/img/structure/B2598519.png)

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[4-(methylsulfanyl)benzyl]piperidine-4-carboxamide](/img/structure/B2598524.png)

![5-((4-Ethylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598527.png)